![molecular formula C16H18N4O2S B6545135 3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea CAS No. 946249-34-9](/img/structure/B6545135.png)
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in drug discovery due to their ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidines can undergo a variety of reactions, including those involving the nitrogen atom in the ring .科学的研究の応用
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea has been used in a variety of scientific research applications. It has been used to study the effects of certain drugs on biochemical and physiological processes in the body, as well as to study the effects of certain environmental toxins on the body. This compound has also been used to study the effects of certain drugs on the central nervous system, as well as to study the effects of certain hormones on the body.
作用機序
Target of Action
Compounds with a similar pyrrolidine structure have shown nanomolar activity against ck1γ and ck1ε . The pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
For instance, Protein Arginine Methyltransferase 3 (PRMT3), which catalyzes the asymmetric dimethylation of arginine residues of various proteins, is essential for maturation of ribosomes and may have a role in lipogenesis .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the pharmacokinetic profile of many drugs .
Result of Action
Compounds with similar structures have shown various biological activities, such as anti-inflammatory and analgesic activities .
Action Environment
It’s known that the biological activity of compounds can be influenced by steric factors and the spatial orientation of substituents on the pyrrolidine ring .
実験室実験の利点と制限
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea has several advantages for use in laboratory experiments. It is relatively simple and cost-effective to synthesize, and it is relatively stable in a variety of conditions. However, there are also some limitations to using this compound in laboratory experiments. It is not as potent as some other compounds, and it can be difficult to accurately measure its effects in some laboratory settings.
将来の方向性
There are a variety of potential future directions for 3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea research. These include further research into its effects on biochemical and physiological processes in the body, as well as research into its potential therapeutic applications. Additionally, further research into its effects on the central nervous system and its potential to act as an antioxidant could be explored. Finally, research into its potential to be used as a tool to study the effects of certain environmental toxins on the body could also be explored.
合成法
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea is synthesized through a series of chemical reactions that involve the reaction of 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride with 1-phenylurea in the presence of sodium hydrogen sulfide. This reaction produces a thiazol-based compound that is then purified by recrystallization. This method of synthesis is relatively simple and cost-effective, making it a popular choice for laboratory experiments.
生化学分析
Biochemical Properties
3-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,3-thiazol-2-yl}-1-phenylurea plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One notable interaction is with protein arginine methyltransferase 3 (PRMT3), where it acts as an allosteric inhibitor . This inhibition affects the methylation of arginine residues on various proteins, which is crucial for processes such as ribosome maturation and lipogenesis. The compound’s interaction with PRMT3 is characterized by its binding to an allosteric site, leading to conformational changes that reduce the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PRMT3, the compound can alter the methylation status of histones and other proteins, thereby affecting gene expression patterns . This can lead to changes in cell cycle regulation, apoptosis, and differentiation. Additionally, the compound’s impact on lipogenesis suggests potential effects on lipid metabolism and energy homeostasis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through allosteric inhibition of PRMT3 . The compound binds to a specific site on the enzyme that is distinct from the active site, inducing conformational changes that reduce the enzyme’s catalytic activity. This inhibition disrupts the methylation of arginine residues on target proteins, leading to downstream effects on gene expression and protein function . The compound’s structure, particularly the pyrrolidine and thiazole rings, is critical for its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound can effectively inhibit PRMT3 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects are likely due to off-target interactions and the accumulation of the compound in specific tissues . The therapeutic window for this compound is therefore narrow, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PRMT3 . The inhibition of PRMT3 affects the methylation of proteins involved in various metabolic processes, including lipid metabolism and energy homeostasis . Additionally, the compound may be metabolized by hepatic enzymes, leading to the formation of metabolites that could have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound is likely to be transported across cell membranes via passive diffusion, given its relatively small size and lipophilicity . Once inside the cell, it can interact with intracellular proteins and enzymes, leading to its accumulation in specific cellular compartments . The distribution of the compound within tissues is also influenced by its binding to plasma proteins and its affinity for specific cell types .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with PRMT3 and other target proteins . It may also be transported to the nucleus, where it can affect gene expression by modulating the methylation of histones and other nuclear proteins . The localization of the compound is likely influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .
特性
IUPAC Name |
1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c21-14(20-8-4-5-9-20)10-13-11-23-16(18-13)19-15(22)17-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10H2,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUIKSQCSYJOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



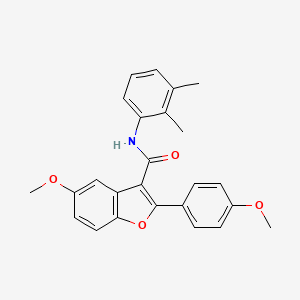

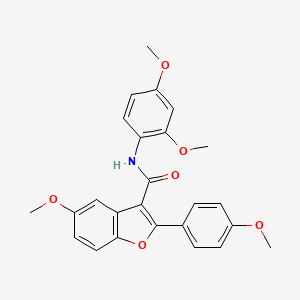
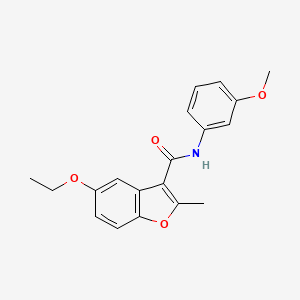
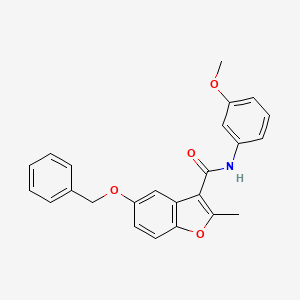
![N-(3-chlorophenyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B6545105.png)
![methyl 2-[5-(benzyloxy)-2-methyl-1-benzofuran-3-amido]benzoate](/img/structure/B6545119.png)
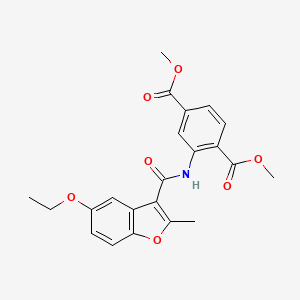
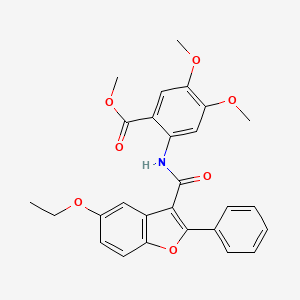
![5-ethoxy-N-[(furan-2-yl)methyl]-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B6545134.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545150.png)
![N-(4-chlorophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6545157.png)